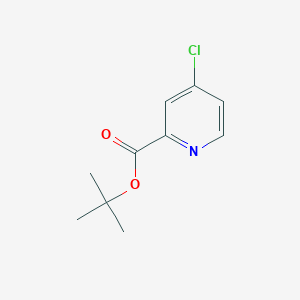

叔丁基 4-氯吡啶甲酸酯

描述

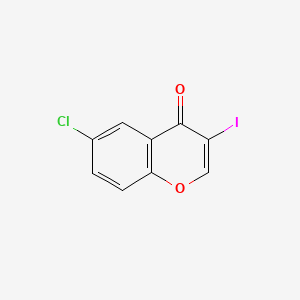

“tert-Butyl 4-chloropicolinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.661 .

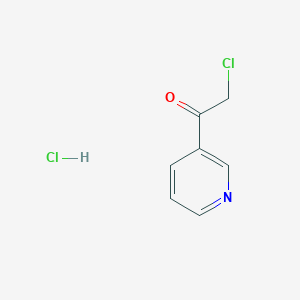

Synthesis Analysis

The synthesis of “tert-Butyl 4-chloropicolinate” involves several steps. The process starts with 4-Chlorpyridin and tert-Butanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-chloropicolinate” is characterized by the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in its structure . The exact mass of the molecule is 213.055649 .Physical And Chemical Properties Analysis

“tert-Butyl 4-chloropicolinate” has a density of 1.2±0.1 g/cm3 and a boiling point of 295.3±20.0 °C at 760 mmHg . The flash point is 132.4±21.8 °C . The vapour pressure is 0.0±0.6 mmHg at 25°C .科学研究应用

Organic Synthesis

tert-Butyl 4-chloropicolinate: is used in organic synthesis as a building block for the construction of more complex molecules. Its tert-butyl ester group is particularly useful for introducing steric bulk, which can influence the reactivity and selectivity of chemical reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its chloropicolinate moiety can be incorporated into molecules that interact with biological targets, potentially leading to the development of new pharmaceuticals .

Material Science

The tert-butyl group can impart unique physical properties to materials. When incorporated into polymers or small molecules, it can affect their phase transition temperatures, stability, and solubility, which is valuable in material science applications .

Agricultural Chemistry

tert-Butyl 4-chloropicolinate: may be utilized in the synthesis of agrochemicals. The chloropicolinate part can be a component in the creation of herbicides or insecticides, contributing to the control of pests and weeds .

Bioconjugation

This compound can be used in bioconjugation techniques where it’s attached to biomolecules like proteins or antibodies. This modification can enhance the detection, tracking, or targeting of these biomolecules in biological research or therapeutic applications .

Catalysis

The tert-butyl group’s steric properties can be exploited in catalysis to create space around reactive sites. This can lead to increased reaction rates or improved selectivity in catalytic processes .

Environmental Science

In environmental science, derivatives of tert-Butyl 4-chloropicolinate could be studied for their degradation products and environmental fate. Understanding how this compound breaks down can inform its safe use and disposal .

Photophysics

The compound’s aromatic ring system may be involved in photophysical studies. It can be part of systems that study light absorption and emission, which is important in the development of optical materials and sensors .

作用机制

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The exact mode of action of tert-Butyl 4-chloropicolinate is not clearly established. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. The tert-butyl group, part of the compound, is known for its characteristic applications in chemical transformations .

Biochemical Pathways

The tert-butyl group, a part of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

tert-butyl 4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMJQUASNXFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473143 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chloropicolinate | |

CAS RN |

220000-86-2 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)